N-(2-(3-(2-(trifluoromethyl)phenyl)ureido)phenyl)thiophene-3-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

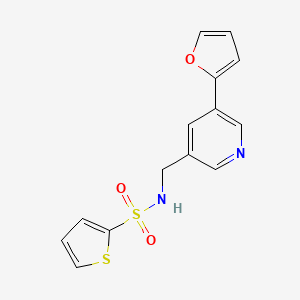

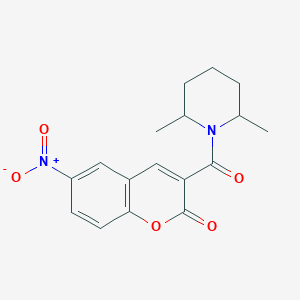

“N-(2-(3-(2-(trifluoromethyl)phenyl)ureido)phenyl)thiophene-3-carboxamide” is a chemical compound that contains a trifluoromethyl group. The trifluoromethyl group is a functional group that has the formula -CF3 . Compounds with this group are a subclass of the organofluorines .

Synthesis Analysis

The synthesis of thiophene derivatives, which includes the compound , has been a topic of interest in recent years . Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as a heteroatom . Various methods exist to introduce the trifluoromethyl functionality. Carboxylic acids can be converted to trifluoromethyl groups by treatment with sulfur tetrafluoride .Molecular Structure Analysis

The molecular structure of the compound involves a thiophene ring, a ureido group, and a trifluoromethyl group. The trifluoromethyl group has a significant electronegativity that is often described as being intermediate between the electronegativities of fluorine and chlorine .Chemical Reactions Analysis

The compound, being a thiourea derivative, has the ability to activate substrates and subsequently stabilize partially developing negative charges (e.g., oxyanions) in the transition states employing explicit double hydrogen bonding .Applications De Recherche Scientifique

Agrochemical Industry

The trifluoromethyl group in the compound contributes to the development of agrochemicals. This moiety is known to enhance the biological activity of pesticides, making them more effective at lower doses . The compound can serve as an intermediate in synthesizing novel pesticides with improved properties such as increased stability, lower toxicity to non-target organisms, and better environmental profiles.

Pharmaceutical Research

Compounds with the trifluoromethyl group, like our subject compound, are often explored for their potential pharmaceutical applications. They can be used to create new drugs with enhanced pharmacokinetic properties, including better metabolic stability and increased binding affinity to target proteins . This can lead to the development of more effective medications with fewer side effects.

Material Science

In material science, the compound’s derivatives can be used to modify the surface properties of materials. This can include increasing hydrophobicity or adding specific functional groups that can interact with other substances, which is valuable in creating specialized coatings or additives for polymers .

Veterinary Medicine

Similar to its use in human pharmaceuticals, this compound can also be applied in veterinary medicine. It can be used to develop new veterinary drugs that offer improved efficacy and safety profiles for treating diseases in animals .

Chemical Synthesis

The compound can act as a building block in chemical synthesis, particularly in creating complex molecules with multiple rings or heteroatoms. Its reactivity can be leveraged to form various bonds and linkages, which is crucial in the synthesis of complex organic molecules .

Cancer Research

In cancer research, the compound’s derivatives may be investigated for their anticancer properties. The presence of the trifluoromethyl group can influence the compound’s ability to interact with cancer cells, potentially leading to the development of new chemotherapeutic agents .

Propriétés

IUPAC Name |

N-[2-[[2-(trifluoromethyl)phenyl]carbamoylamino]phenyl]thiophene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14F3N3O2S/c20-19(21,22)13-5-1-2-6-14(13)24-18(27)25-16-8-4-3-7-15(16)23-17(26)12-9-10-28-11-12/h1-11H,(H,23,26)(H2,24,25,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAPAUUATVSFQIP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(F)(F)F)NC(=O)NC2=CC=CC=C2NC(=O)C3=CSC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14F3N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(3-(2-(trifluoromethyl)phenyl)ureido)phenyl)thiophene-3-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3Z)-3-{[(5-chloro-2-methylphenyl)amino]methylene}-1-(4-methylbenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2987998.png)

![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(4-methoxyphenoxy)acetamide](/img/structure/B2988001.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-((7-fluoro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide](/img/structure/B2988003.png)

![2-Chloro-1-[5-(dimethylamino)-3,4-dihydro-1H-2,6-naphthyridin-2-yl]ethanone](/img/structure/B2988005.png)

![2-sulfanyl-1-[2-(trifluoromethyl)phenyl]-4,5-dihydro-1H-imidazol-5-one](/img/structure/B2988006.png)

![7-Chloro-5-methyl-1,2,4-triazolo[3,4-b]benzothiazole](/img/structure/B2988010.png)

![[1-(4-Fluorophenyl)cyclopropyl]-(3-pyrrolidin-1-ylazetidin-1-yl)methanone](/img/structure/B2988012.png)

![methyl 2,4-dimethyl-5-[2-[(7-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)sulfanyl]acetyl]-1H-pyrrole-3-carboxylate](/img/structure/B2988015.png)

![2-Methyl-5-[4-(6-pyridin-2-ylpyridazin-3-yl)piperazin-1-yl]-1,3,4-thiadiazole](/img/structure/B2988017.png)